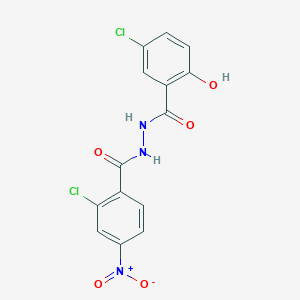
2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N’-(5-chloro-2-hydroxybenzoyl)-4-nitrobenzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzohydrazide core with chloro, hydroxy, and nitro substituents, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 2-chloro-N’-(5-chloro-2-hydroxybenzoyl)-4-nitrobenzohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Chlorination: Substitution of hydrogen atoms with chlorine atoms.
Hydrolysis: Conversion of ester or amide groups to carboxylic acids or amines.
Condensation: Formation of the benzohydrazide core by reacting hydrazine derivatives with benzoyl chlorides.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-chloro-N’-(5-chloro-2-hydroxybenzoyl)-4-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N’-(5-chloro-2-hydroxybenzoyl)-4-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N’-(5-chloro-2-hydroxybenzoyl)-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
2-chloro-N’-(5-chloro-2-hydroxybenzoyl)-4-nitrobenzohydrazide can be compared with other similar compounds, such as:
- N-(5-chloro-2-hydroxybenzoyl)-N’-methylguanidine hydrochloride
- 8-[(5-chloro-2-hydroxybenzoyl)amino]octanoic acid
These compounds share similar structural features but differ in their substituents and overall chemical properties
Properties
Molecular Formula |
C14H9Cl2N3O5 |
|---|---|
Molecular Weight |
370.1 g/mol |
IUPAC Name |
2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-nitrobenzohydrazide |
InChI |
InChI=1S/C14H9Cl2N3O5/c15-7-1-4-12(20)10(5-7)14(22)18-17-13(21)9-3-2-8(19(23)24)6-11(9)16/h1-6,20H,(H,17,21)(H,18,22) |
InChI Key |
JRILKNBHROGBNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NNC(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















